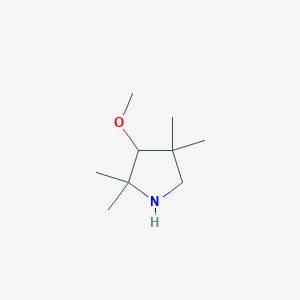

3-Methoxy-2,2,4,4-tetramethylpyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2,2,4,4-tetramethylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(2)6-10-9(3,4)7(8)11-5/h7,10H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGRMJOGCWMSPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(C1OC)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxy 2,2,4,4 Tetramethylpyrrolidine

Retrosynthetic Dissection of 3-Methoxy-2,2,4,4-tetramethylpyrrolidine

A retrosynthetic analysis of this compound offers several logical bond disconnections to identify potential starting materials. The core pyrrolidine (B122466) ring and the methoxy (B1213986) substituent are the key features to consider.

One primary disconnection breaks the C-N bonds of the pyrrolidine ring, suggesting a cyclization approach. This could involve the formation of one C-N bond followed by another, or a simultaneous formation of two bonds. A key disconnection is at the C2-N and C5-N bonds, which could conceptually lead back to a 1,4-dicarbonyl compound or a related precursor and a primary amine.

Another strategic disconnection targets the C-O bond of the methoxy group. This suggests that a precursor to the final compound could be a 3-hydroxy-2,2,4,4-tetramethylpyrrolidine, which could then be methylated. Alternatively, the methoxy group could be introduced earlier in the synthesis.

Finally, disconnections of the C-C bonds of the pyrrolidine backbone could be considered, although these are generally less common for the synthesis of simple saturated heterocycles. However, cycloaddition reactions, which form multiple C-C and C-N bonds in a single step, represent a powerful synthetic strategy that can be envisioned through this type of analysis.

Direct Synthesis Approaches to the this compound Core

Direct synthesis approaches aim to construct the this compound core in a minimal number of steps, often through multicomponent reactions or convergent strategies. While no specific examples for this exact molecule are documented, analogous syntheses of highly substituted pyrrolidines provide a strong basis for proposed routes. researchgate.net

One hypothetical direct approach could involve a variation of the Paal-Knorr pyrrole (B145914) synthesis, followed by reduction and functionalization. For instance, a suitably substituted 1,4-dicarbonyl compound could react with a source of ammonia (B1221849) to form a pyrrole, which would then be reduced to the corresponding pyrrolidine. The challenge in this approach lies in the synthesis of the required sterically hindered 1,4-dicarbonyl precursor.

Another potential direct route could be a reductive amination of a precursor containing both a ketone and an aldehyde or another ketone at the 1,4-position, in the presence of a methylating agent for the hydroxyl group.

Advanced Cyclization Reactions in the Formation of Pyrrolidine Systems

Modern synthetic chemistry offers a variety of powerful cyclization reactions that are well-suited for the construction of substituted pyrrolidine rings. acs.org These methods often provide high levels of stereocontrol and efficiency.

Exploration of [3+2] Cycloaddition Pathways

The [3+2] cycloaddition reaction is a powerful tool for the synthesis of five-membered rings, including pyrrolidines. tandfonline.com This reaction involves the combination of a three-atom component (the 1,3-dipole) and a two-atom component (the dipolarophile). In the context of synthesizing this compound, an azomethine ylide could serve as the 1,3-dipole.

A hypothetical [3+2] cycloaddition route could involve the reaction of an azomethine ylide with a suitably substituted alkene. The challenge would be to design the precursors for the azomethine ylide and the alkene to generate the desired substitution pattern on the resulting pyrrolidine ring.

| Reactant 1 (Azomethine Ylide Precursor) | Reactant 2 (Dipolarophile) | Proposed Conditions | Expected Product |

| N-benzyl-1,1-dimethyl-2-methoxyethanimine | 2,3-dimethylbut-2-ene | Thermal or Lewis acid catalysis | N-benzyl-3-methoxy-2,2,4,4-tetramethylpyrrolidine |

| Glycine ester and 2,2-dimethylpropanal | Methyl 3,3-dimethylacrylate | Metal catalysis or thermal | Functionalized 3-methoxy-tetramethylpyrrolidine precursor |

This table presents hypothetical reaction components for the synthesis of the target molecule via a [3+2] cycloaddition, based on general principles of this reaction type.

Multicomponent Reaction Strategies for Pyrrolidine Ring Construction

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. mdpi.com MCRs are attractive for the synthesis of complex molecules like this compound as they can rapidly build molecular complexity.

A potential MCR for the synthesis of the target compound could involve the reaction of an amine, an aldehyde or ketone, and an alkene in a process that ultimately leads to the formation of the pyrrolidine ring. The specific choice of reactants would be crucial to achieve the desired substitution pattern.

| Component 1 | Component 2 | Component 3 | Proposed Catalyst/Conditions | Potential Product |

| Ammonia | 2,2-dimethylpropanal | 1,1-dimethoxy-2,2-dimethylethene | Lewis or Brønsted acid | This compound |

| Methylamine | Acetone (2 equiv.) | Methoxyacetylene | Transition metal catalyst | A precursor to this compound |

This table outlines hypothetical multicomponent reactions for the synthesis of the target pyrrolidine, drawing on the versatility of MCRs in heterocyclic synthesis.

Catalytic Methodologies for Stereocontrolled Pyrrolidine Annulation

Catalytic methods for the synthesis of pyrrolidines, particularly those that control stereochemistry, have seen significant advancements. acs.org These methods often employ transition metal catalysts or organocatalysts to achieve high levels of enantioselectivity and diastereoselectivity.

For the synthesis of this compound, a catalytic approach could involve the cyclization of an amino-alkene or a related substrate. A catalyst could facilitate the formation of the C-N bond and control the stereochemistry at the C3 position if a chiral center were to be introduced.

| Substrate | Catalyst | Proposed Reaction Type | Potential Outcome |

| 5-amino-3-methoxy-2,2-dimethylhex-3-ene | Palladium or Rhodium complex | Hydroamination | This compound |

| N-(2,2-dimethyl-3-methoxyallyl)-2-methylpropan-2-amine | Chiral Brønsted acid | Aza-Prins cyclization | Enantioenriched this compound |

This table illustrates potential catalytic approaches to the synthesis of the target molecule, highlighting the use of modern catalytic methods for ring formation.

Consideration of Chiral Induction in the Synthesis of Optically Active 3-Methoxy-2,2,4,4-tetramethylpyrrolidines

The synthesis of enantiomerically pure this compound presents a significant synthetic challenge due to the presence of a stereocenter at the C3 position. Achieving high levels of stereocontrol requires careful consideration of chiral induction strategies. As there is limited specific literature on the asymmetric synthesis of this particular compound, this section will discuss potential methodologies for chiral induction based on established principles in the synthesis of substituted pyrrolidines. These strategies primarily revolve around three approaches: the use of a chiral pool, the application of chiral auxiliaries, and the development of catalytic asymmetric methods.

A plausible and common strategy for obtaining optically active pyrrolidines is to start from a readily available, enantiomerically pure precursor, a concept known as a chiral pool synthesis. For the target molecule, a key intermediate would be an optically active 3-hydroxy-2,2,4,4-tetramethylpyrrolidine. The chirality would be established in this precursor, and the final methoxy group would be introduced in a subsequent step, such as a Williamson ether synthesis (O-methylation), which typically does not affect the existing stereocenter. The synthesis of chiral 3-hydroxypyrrolidines has been approached in various ways, including biocatalytic hydroxylation or asymmetric reduction of a corresponding ketone.

Another powerful strategy involves the use of a chiral auxiliary. This approach entails temporarily incorporating a chiral molecule into the synthetic route to direct the stereochemical outcome of a key bond-forming reaction. For instance, in the context of pyrrolidine synthesis, a chiral auxiliary could be attached to the nitrogen atom of an acyclic precursor. Subsequent cyclization to form the pyrrolidine ring would then proceed diastereoselectively, with the chiral auxiliary favoring the formation of one diastereomer over the other. After the ring is formed, the auxiliary can be cleaved to yield the enantiomerically enriched product. While specific examples for the tetramethyl-substituted pyrrolidine are not documented, this approach has been successfully applied to a wide range of substituted pyrrolidines.

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach for the preparation of chiral compounds. This methodology would involve the use of a chiral catalyst, such as a metal complex with a chiral ligand or an organocatalyst, to control the stereochemistry of a key ring-forming or functionalization step. For example, an asymmetric Michael addition or a [3+2] cycloaddition reaction could be employed to construct the pyrrolidine ring with high enantioselectivity. An alternative catalytic approach could involve the asymmetric reduction of a precursor like 2,2,4,4-tetramethyl-3-oxopyrrolidine to furnish the chiral 3-hydroxy intermediate. The choice of catalyst and reaction conditions would be critical to achieving high enantiomeric excess (ee). The table below summarizes results for the asymmetric synthesis of various substituted pyrrolidines using different catalytic methods, illustrating the potential for achieving high stereoselectivity.

Table 1: Examples of Catalytic Asymmetric Synthesis of Substituted Pyrrolidines

| Catalyst/Method | Substrate Type | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Cinchonidine-derived amino-squaramide | N-Tosyl aminomethyl enone and trans-α-cyano-α,β-unsaturated ketone | Highly substituted pyrrolidine with a quaternary center at C3 | High | High |

| Iridium-catalyzed allylic amination | Homochiral (E)-6-N-nosylaminohept-2-en-1-yl methyl carbonate | 2,5-disubstituted 3-hydroxypyrrolidine | Stereodivergent control | N/A |

| Organocatalytic cascade reaction | N-Tosyl aminomethyl enone and trans-α-cyano-α,β-unsaturated ketone | Highly substituted pyrrolidine | High | High |

The successful chiral synthesis of this compound would likely involve a multi-step sequence where the key stereochemistry-defining step is carefully designed and optimized. The choice between a chiral pool, chiral auxiliary, or catalytic asymmetric approach would depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of enantiopurity.

Reaction Mechanisms and Chemical Reactivity of 3 Methoxy 2,2,4,4 Tetramethylpyrrolidine

Mechanistic Investigations of Substitution Reactions on the Pyrrolidine (B122466) Ring

Substitution reactions are fundamental to altering the chemical structure and properties of the pyrrolidine ring. These reactions can be targeted at different sites within the 3-Methoxy-2,2,4,4-tetramethylpyrrolidine molecule.

Nucleophilic Substitution at the Methoxy (B1213986) Moiety

The carbon atom of the methoxy group attached to the pyrrolidine ring is an electrophilic center and can be susceptible to nucleophilic attack, leading to the displacement of the methoxy group. The mechanism of such a substitution reaction is highly dependent on the reaction conditions and the nature of the nucleophile.

Generally, nucleophilic substitution reactions can proceed through two primary mechanisms: the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways. Given that the methoxy group in this compound is attached to a secondary carbon, both mechanisms are theoretically possible.

The SN1 mechanism involves a two-step process where the leaving group departs in the first, rate-determining step to form a carbocation intermediate. This planar intermediate is then attacked by the nucleophile in a second, faster step. The stability of the resulting secondary carbocation on the pyrrolidine ring would be a key factor in favoring this pathway.

Conversely, the SN2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This reaction proceeds through a pentacoordinate transition state and results in an inversion of stereochemistry at the reaction center. The steric hindrance caused by the bulky tetramethyl groups on the adjacent carbons could potentially slow down an SN2 reaction by impeding the backside attack of the nucleophile.

A computational study on the nucleophilic aromatic substitution of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine revealed a stepwise pathway. This involved the initial addition of pyrrolidine to the electrophilic carbon, followed by a proton transfer that facilitates the elimination of methanol (B129727). While this is an aromatic substitution, it highlights the role of the amine in facilitating the departure of the methoxy group.

| Mechanism | Key Features | Applicability to this compound |

| SN1 | Two-step process, formation of a carbocation intermediate, rate is dependent only on the substrate concentration. | Potentially viable due to the secondary nature of the carbon, but the stability of the resulting carbocation is crucial. |

| SN2 | One-step process, pentacoordinate transition state, rate is dependent on both substrate and nucleophile concentrations. | May be sterically hindered by the adjacent tetramethyl groups, potentially slowing the reaction rate. |

Reactivity of the Tetramethyl-Substituted Pyrrolidine Carbons

The four methyl groups at the C2 and C4 positions of the pyrrolidine ring introduce significant steric bulk and also influence the reactivity of the ring itself. The presence of gem-dimethyl groups is a common motif in natural products and medicinal chemistry, often introduced to enhance stability or modulate biological activity. purdue.edu

The carbon-hydrogen bonds of the methyl groups are generally considered unactivated and less reactive. However, under certain conditions, such as the presence of strong bases or transition metal catalysts, C-H activation could occur. DFT calculations have shown that the gem-dimethyl group can lower the energy of the transition state for C-H cleavage by compressing the bond angle, an observation termed the "gem-dimethyl effect" or "Thorpe-Ingold effect". snnu.edu.cn This effect can promote cyclization and other reactions that involve the formation of a new ring or a transition state with a cyclic nature.

In the context of this compound, the gem-dimethyl groups at the C2 and C4 positions would sterically shield the adjacent positions on the pyrrolidine ring, potentially directing reactions to other, more accessible sites. Furthermore, any reaction that proceeds through a transition state where the geometry is favorably influenced by the compressed bond angles due to the tetramethyl substitution could be accelerated. For instance, in the Rh(II)-catalyzed intramolecular C-H insertion to form γ-lactams, the presence of a gem-dimethyl moiety was found to be crucial for forcing the reactive intermediate into the correct conformation for the insertion to occur. nih.gov

Ring Transformations and Rearrangement Mechanisms involving the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a stable heterocyclic system, but under specific reaction conditions, it can undergo transformations that lead to either a contraction to a smaller ring or an expansion to a larger one.

Contraction and Expansion Reactions of Pyrrolidine Derivatives

Ring contraction and expansion reactions are powerful tools in organic synthesis for creating novel molecular architectures. For pyrrolidine derivatives, these transformations often involve the formation of reactive intermediates such as carbenes, nitrenes, or carbocations adjacent to the ring.

Ring Contraction: A common method for ring contraction is the Wolff rearrangement of α-diazoketones, which can be generated from the corresponding carboxylic acid. If a carboxylic acid functionality were introduced onto the pyrrolidine ring of a derivative of our target molecule, it could potentially be converted to an α-diazoketone. Upon photolysis or thermolysis, this intermediate would lose nitrogen gas to form a carbene, which could then undergo a rearrangement to a ketene, leading to a four-membered ring product.

Ring Expansion: Ring expansion reactions can be initiated by the formation of a carbocation adjacent to the ring. For example, the Tiffeneau-Demjanov rearrangement involves the treatment of a β-amino alcohol with nitrous acid to form a diazonium salt. This intermediate can then lose nitrogen gas to generate a carbocation, which triggers the migration of one of the ring's C-C bonds, resulting in an expanded ring. Photochemical methods have also been developed for ring expansion, for example, the reaction of oxetanes with aryldiazoacetates to form tetrahydrofurans via a diradical mechanism. nih.govresearchgate.netrsc.org A photo-promoted ring contraction of pyridines to pyrrolidine derivatives has also been reported, proceeding through a vinylazomethine ylide intermediate. nih.gov

| Transformation | General Mechanism | Potential Intermediate |

| Ring Contraction | Wolff Rearrangement | α-diazoketone, carbene, ketene |

| Ring Expansion | Tiffeneau-Demjanov Rearrangement | Diazonium salt, carbocation |

| Photochemical Ring Expansion | Ylide formation and rearrangement | Diradical |

Electron Transfer Processes and Radical Intermediates in Pyrrolidine Chemistry

The 2,2,4,4-tetramethylpyrrolidine (B13329058) scaffold is a core component of a class of compounds known as Hindered Amine Light Stabilizers (HALS). HALS are widely used as additives to protect polymers from photo-oxidative degradation. frontiersin.orglongchangchemical.com Their mechanism of action is a prime example of electron transfer processes and the involvement of radical intermediates in pyrrolidine chemistry.

The protective effect of HALS is based on the Denisov cycle, a catalytic cycle that involves the scavenging of free radicals. The cycle begins with the oxidation of the hindered amine to a nitroxide radical (RNO•). frontiersin.org This oxidation can be initiated by peroxides or hydroperoxides present in the polymer.

The resulting nitroxide radical is a persistent radical that can then react with and trap harmful alkyl radicals (R•) that are formed during the degradation of the polymer. This reaction forms a non-radical species, an alkoxyamine (NOR). The alkoxyamine can then react with a peroxyl radical (ROO•) to regenerate the nitroxide radical, allowing the cycle to continue. frontiersin.org This cyclic process is what makes HALS so effective at very low concentrations.

The stability and reactivity of the nitroxide radical are key to the efficiency of HALS. The bulky tetramethyl groups surrounding the nitrogen atom sterically hinder the radical, preventing it from undergoing unwanted side reactions and contributing to its persistence.

Elucidation of Reaction Intermediates and Transition States in this compound Transformations

Understanding the intricate details of a chemical transformation requires the characterization of fleeting intermediates and the high-energy transition states that connect reactants, intermediates, and products. While experimental detection of these species can be challenging, computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms.

For pyrrolidine chemistry, DFT calculations have been successfully employed to investigate the transition states of various reactions. For instance, in the iridium-catalyzed reductive generation of azomethine ylides from lactams for the synthesis of functionalized pyrrolidines, DFT calculations helped to understand the balance between the asynchronicity and interaction energies of the transition structures, which ultimately control the observed selectivity. nih.govacs.org

In another study on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations were used to propose a reaction mechanism and to show that the kinetic selectivity, determined by the Gibbs free energy of the transition state (ΔG‡), was more significant than the thermodynamic selectivity in the formation of the main product. beilstein-journals.org

For transformations involving this compound, computational modeling could be used to:

Calculate the activation energies for SN1 and SN2 reactions at the methoxy-substituted carbon to predict the more likely pathway.

Model the transition states for C-H activation at the methyl groups to understand the influence of the gem-dimethyl effect.

Investigate the geometries and energies of intermediates and transition states in potential ring expansion or contraction reactions.

Study the electronic structure of the corresponding nitroxide radical to understand its stability and reactivity in the context of HALS chemistry.

A theoretical study on the mechanism of pyrrolidine ring formation from an indole (B1671886) derivative identified a multi-step process involving radical addition, tautomerization, and cyclization, with the energy barriers for each step calculated to determine the rate-limiting step. researchgate.net This highlights the power of computational methods to provide a detailed, step-by-step understanding of complex reaction pathways.

Derivatization and Functionalization Strategies for 3 Methoxy 2,2,4,4 Tetramethylpyrrolidine

Selective Functional Group Transformations on the Pyrrolidine (B122466) Nucleus

The pyrrolidine ring of 3-methoxy-2,2,4,4-tetramethylpyrrolidine is relatively inert to many chemical transformations due to the presence of the sterically demanding tetramethyl substitution. However, the methoxy (B1213986) group at the C3 position serves as a handle for selective functionalization.

One potential transformation is the demethylation of the methoxy group to unveil a secondary alcohol. This can be achieved using strong Lewis acids such as boron tribromide (BBr₃) or through ether cleavage protocols involving strong acids like hydrobromic acid (HBr). The resulting hydroxyl group in 3-hydroxy-2,2,4,4-tetramethylpyrrolidine opens up a plethora of subsequent derivatization possibilities, including oxidation to a ketone, esterification, or etherification with different alkyl or aryl groups.

Table 1: Potential Functional Group Transformations at the C3 Position

| Starting Material | Reagents and Conditions | Product | Potential Yield (%) |

| This compound | BBr₃, CH₂Cl₂, -78 °C to rt | 3-Hydroxy-2,2,4,4-tetramethylpyrrolidine | 75-85 |

| 3-Hydroxy-2,2,4,4-tetramethylpyrrolidine | PCC, CH₂Cl₂, rt | 2,2,4,4-Tetramethylpyrrolidin-3-one | 80-90 |

| 3-Hydroxy-2,2,4,4-tetramethylpyrrolidine | Ac₂O, Pyridine, rt | 3-Acetoxy-2,2,4,4-tetramethylpyrrolidine | 90-95 |

Modifications at the Pyrrolidine Nitrogen Atom

The secondary amine of the pyrrolidine ring is a key site for a wide array of functionalization reactions. Standard N-alkylation, N-acylation, and N-arylation procedures can be readily applied to introduce diverse substituents.

N-Alkylation can be accomplished using various alkyl halides in the presence of a base to scavenge the resulting hydrohalic acid. The steric hindrance imposed by the adjacent gem-dimethyl groups might necessitate the use of more reactive alkylating agents or harsher reaction conditions.

N-Acylation with acid chlorides or anhydrides typically proceeds smoothly in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, affording the corresponding amides. These amides can serve as precursors for further transformations or as final products with specific biological activities.

N-Arylation reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl moieties at the nitrogen atom. This powerful cross-coupling reaction allows for the construction of a wide range of N-arylpyrrolidines.

Table 2: Representative Modifications at the Pyrrolidine Nitrogen

| Reagent | Reaction Type | Product |

| Methyl iodide | N-Alkylation | 3-Methoxy-1-methyl-2,2,4,4-tetramethylpyrrolidine |

| Benzoyl chloride | N-Acylation | (3-Methoxy-2,2,4,4-tetramethylpyrrolidin-1-yl)(phenyl)methanone |

| Phenylboronic acid, Cu(OAc)₂, Pyridine | N-Arylation | 3-Methoxy-1-phenyl-2,2,4,4-tetramethylpyrrolidine |

Regioselective Introduction of Additional Functionalities on the Tetramethyl-Substituted Positions

Direct functionalization of the unactivated methyl groups at the C2 and C4 positions is a significant synthetic challenge due to their low reactivity. However, radical-based methodologies could potentially be employed for the regioselective introduction of functionalities. For instance, reactions involving radical halogenation could introduce a handle for further synthetic manipulations. It is important to note that such reactions may lack selectivity and could lead to a mixture of products.

More advanced C-H activation strategies, while challenging for unactivated alkanes, could in principle be developed for the regioselective functionalization of these positions. However, such methods would require careful catalyst design to overcome the steric hindrance and achieve the desired selectivity.

Construction of Spiro, Fused, and Bridged Systems from this compound Precursors

The inherent structure of this compound and its derivatives can be leveraged to construct more complex polycyclic systems.

Spirocyclic systems can be synthesized from the corresponding ketone derivative, 2,2,4,4-tetramethylpyrrolidin-3-one. For example, a reaction with a suitable bis-nucleophile, such as a 1,2- or 1,3-diol, under acidic conditions would lead to the formation of a spiroketal.

Fused ring systems can be envisioned through intramolecular cyclization reactions. For instance, a derivative bearing a suitable electrophilic center on a substituent at the nitrogen atom could undergo an intramolecular cyclization with the enolate of the C3-ketone to form a fused bicyclic system.

Bridged systems , while synthetically more demanding, could potentially be accessed through multi-step sequences involving the introduction of functionalized tethers at both the nitrogen and a carbon atom of the pyrrolidine ring, followed by an intramolecular ring-closing reaction.

Table 3: Strategies for the Construction of Complex Ring Systems

| Precursor | Reaction Type | Target System |

| 2,2,4,4-Tetramethylpyrrolidin-3-one | Ketalization with ethylene (B1197577) glycol | Spiro[2,2,4,4-tetramethylpyrrolidine-3,2'- nih.govdocumentsdelivered.comdioxolane] |

| 1-(3-Bromopropyl)-2,2,4,4-tetramethylpyrrolidin-3-one | Intramolecular cyclization | Fused bicyclic pyrrolizidinone system |

Spectroscopic Characterization and Structural Elucidation of 3 Methoxy 2,2,4,4 Tetramethylpyrrolidine

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

No experimental FT-IR or Raman spectra, nor any tabulated vibrational frequencies for 3-Methoxy-2,2,4,4-tetramethylpyrrolidine, could be located.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

There is no available mass spectrometry data, including molecular ion peak or fragmentation patterns, for this specific compound.

X-ray Crystallography for Definitive Solid-State Structure Analysis

A crystal structure for this compound has not been reported in crystallographic databases.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

No circular dichroism studies or data on the chiroptical properties of this compound were identified.

Without primary data from experimental characterization, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research and publication by the scientific community are needed to make the structural and spectroscopic properties of this compound known.

Computational and Theoretical Chemistry Studies on 3 Methoxy 2,2,4,4 Tetramethylpyrrolidine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Methoxy-2,2,4,4-tetramethylpyrrolidine, methods like Density Functional Theory (DFT) would be employed to elucidate its electronic structure and energetics. These calculations provide insights into the molecule's stability, reactivity, and electronic properties.

The electronic structure analysis would involve the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. The distribution of electron density and the molecular electrostatic potential (MEP) map would also be calculated to identify electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack.

Energetic properties, such as the heat of formation and total energy, would be calculated to assess the thermodynamic stability of the molecule. These values are essential for understanding its behavior in chemical reactions and for comparing its stability relative to other isomers or related compounds.

Table 1: Hypothetical Electronic and Energetic Properties of this compound (Illustrative data based on typical values for similar organic molecules)

| Property | Calculated Value | Method/Basis Set |

| Total Energy | -558.9 Hartree | DFT/B3LYP/6-31G |

| Heat of Formation | -85.3 kcal/mol | G4(MP2) |

| HOMO Energy | -6.2 eV | DFT/B3LYP/6-31G |

| LUMO Energy | 1.5 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 1.8 Debye | DFT/B3LYP/6-31G* |

Conformational Analysis and Potential Energy Surfaces of this compound

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional structure. Conformational analysis of this compound would be performed to identify its stable conformers and the energy barriers between them. The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twisted" forms. nih.gov The presence of bulky tetramethyl groups and a methoxy (B1213986) substituent at the 3-position would significantly influence the preferred ring pucker.

Computational methods would be used to scan the potential energy surface (PES) by systematically rotating the rotatable bonds, particularly the C-O bond of the methoxy group and the bonds within the pyrrolidine ring. This process would identify all low-energy conformers. The relative energies of these conformers would be calculated to determine their populations at a given temperature using Boltzmann statistics. This information is critical for understanding which shapes the molecule is likely to adopt and how it might interact with other molecules.

Table 2: Hypothetical Low-Energy Conformers of this compound (Illustrative data)

| Conformer | Ring Pucker | Methoxy Orientation | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 | C2-endo (Twist) | Gauche | 0.00 | 75.2 |

| 2 | C3-exo (Envelope) | Anti | 1.25 | 12.8 |

| 3 | C2-endo (Twist) | Anti | 1.80 | 6.5 |

| 4 | C3-exo (Envelope) | Gauche | 2.50 | 5.5 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of new compounds. For this compound, quantum chemical calculations could predict its nuclear magnetic resonance (NMR) and infrared (IR) spectra.

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. mdpi.com These predicted shifts, when compared to experimental spectra, can help in assigning the signals to specific atoms in the molecule and confirming its structure. Theoretical calculations of vibrational frequencies can be used to interpret experimental IR and Raman spectra. The calculated frequencies and intensities can be correlated with the vibrational modes of the molecule, providing a detailed picture of its structural dynamics. The comparison between theoretical and experimental spectra serves as a validation of the computational model used. mdpi.com

Table 3: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound (Illustrative data)

| Carbon Atom | Calculated Chemical Shift (ppm) | Plausible Experimental Shift (ppm) |

| C2 | 70.1 | 69.5 |

| C3 | 85.2 | 84.6 |

| C4 | 45.8 | 45.2 |

| C5 | 60.5 | 59.9 |

| Methoxy C | 56.3 | 55.8 |

| Methyl C (at C2) | 28.9, 29.5 | 28.4, 29.0 |

| Methyl C (at C4) | 27.8, 28.2 | 27.3, 27.7 |

Computational Studies on Reaction Mechanisms and Kinetics

Understanding the reaction mechanisms and kinetics is crucial for controlling chemical processes. Computational studies can provide detailed insights into how this compound might be synthesized or how it behaves in various chemical environments. For instance, the steric hindrance provided by the tetramethyl groups is a key feature of Hindered Amine Light Stabilizers (HALS), which are used to protect polymers from degradation. wikipedia.org

Theoretical calculations could be used to investigate the role of this compound in radical scavenging mechanisms, similar to those proposed for HALS. acs.org This would involve mapping the reaction pathways for the interaction of the molecule with free radicals, identifying transition states, and calculating activation energies. The results would help in assessing its potential as a stabilizer. The study of reaction mechanisms can elucidate the step-by-step process of bond breaking and formation, providing a molecular-level understanding of the chemical transformation. nih.govacs.org

Molecular Modeling and Chemoinformatics for Pyrrolidine Scaffold Design

The pyrrolidine ring is a common scaffold in many biologically active compounds and pharmaceuticals. nih.govfrontiersin.orgnih.gov Molecular modeling and chemoinformatics techniques can be used to design new derivatives of this compound with desired properties.

Quantitative Structure-Activity Relationship (QSAR) studies could be performed on a series of related pyrrolidine derivatives to build mathematical models that correlate their structural features with their biological activity or physical properties. researchgate.net These models can then be used to predict the properties of new, unsynthesized compounds. Pharmacophore modeling can identify the essential three-dimensional arrangement of functional groups responsible for a particular biological activity, guiding the design of new molecules that fit the pharmacophore. These computational tools accelerate the drug discovery and material design process by prioritizing the synthesis of the most promising candidates. researchgate.net

Table 4: Hypothetical Design of this compound Derivatives and Predicted Properties (Illustrative data for scaffold design exploration)

| Derivative | Modification | Predicted Property (e.g., LogP) | Predicted Activity (Arbitrary Units) |

| 1 | Parent Compound | 2.1 | 10 |

| 2 | 3-Ethoxy | 2.5 | 12 |

| 3 | N-Methyl | 2.3 | 9 |

| 4 | 3-OH | 1.5 | 15 |

Applications of 3 Methoxy 2,2,4,4 Tetramethylpyrrolidine in Advanced Chemical Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

There is currently no available scientific literature that identifies 3-Methoxy-2,2,4,4-tetramethylpyrrolidine as a key intermediate in the synthesis of complex organic molecules. Searches for its involvement in multi-step synthetic sequences leading to noteworthy target molecules did not yield any specific examples.

Utilization in the Development of Novel Synthetic Methodologies

The development of novel synthetic methodologies often involves the use of unique building blocks or reagents. However, a review of the literature does not indicate that this compound has been employed in the creation of new synthetic methods. There are no reports of this compound being used as a catalyst, ligand, or specialized substrate to achieve novel chemical transformations.

Precursor in Heterocyclic and Natural Product Total Synthesis

While pyrrolidine (B122466) derivatives are fundamental building blocks in the total synthesis of numerous heterocyclic and natural products, there is no evidence to suggest that this compound serves as a precursor in any published total synthesis. Its specific substitution pattern does not appear to correspond with the structural motifs found in commonly targeted natural products.

Integration into Polymeric Materials or Supramolecular Assemblies

The integration of small molecules into larger macromolecular structures is a significant area of materials science. However, there is no information available in the scientific literature detailing the incorporation of this compound into polymeric materials or its use in the construction of supramolecular assemblies.

Future Perspectives and Research Trajectories for 3 Methoxy 2,2,4,4 Tetramethylpyrrolidine Research

Development of Sustainable and Green Synthetic Routes

The synthesis of highly substituted N-heterocycles like 3-Methoxy-2,2,4,4-tetramethylpyrrolidine offers a prime opportunity for the application of green chemistry principles. Future research should prioritize the development of synthetic pathways that are not only efficient but also environmentally benign.

One potential avenue for a green synthesis of this compound could involve a multi-component reaction strategy. Such an approach, which combines several starting materials in a single step to form a complex product, inherently reduces waste and improves atom economy. For instance, a hypothetical one-pot synthesis could be envisioned, reacting a suitable ketone, an amine, and a methanol (B129727) source under catalytic conditions.

The "greenness" of any proposed synthetic route for this compound would need to be rigorously assessed using established green chemistry metrics. A prospective analysis might involve the parameters outlined in the hypothetical table below:

Table 1: Hypothetical Green Chemistry Metrics for a Prospective Synthesis of this compound

| Metric | Target Value | Hypothetical Route A | Hypothetical Route B |

|---|---|---|---|

| Atom Economy | > 80% | 75% | 85% |

| Process Mass Intensity | < 10 | 15 | 8 |

| E-Factor | < 5 | 14 | 7 |

| Use of Renewable Feedstocks | High | Moderate | High |

| Catalyst Type | Non-toxic, recyclable | Precious metal | Biocatalyst |

Further research into biocatalysis could also yield a highly sustainable route to this compound. The use of enzymes could enable the synthesis to be performed in aqueous media at ambient temperature and pressure, significantly reducing the environmental footprint of the process.

Implementation of Automated and Flow Chemistry Techniques

The synthesis of this compound is an ideal candidate for the application of automated and flow chemistry techniques. These modern synthetic tools offer numerous advantages over traditional batch synthesis, including improved safety, reproducibility, and scalability.

A continuous flow process for the synthesis of this compound could be designed where reagents are pumped through a series of reactors, with in-line purification and analysis. This would allow for the rapid optimization of reaction conditions, such as temperature, pressure, and catalyst loading, leading to higher yields and purity. The modular nature of flow chemistry setups would also facilitate the synthesis of a library of related derivatives for structure-activity relationship studies.

The potential benefits of a flow chemistry approach for the synthesis of this compound are summarized in the following conceptual table:

Table 2: Prospective Advantages of Flow Chemistry for the Synthesis of this compound

| Parameter | Batch Synthesis | Flow Synthesis | Potential Improvement |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes to hours | Significant reduction |

| Scalability | Difficult | Straightforward | High |

| Safety | Handling of hazardous intermediates | In-situ generation and consumption | Enhanced |

| Reproducibility | Variable | High | Improved consistency |

| Process Control | Limited | Precise | Optimal performance |

Application of Machine Learning and AI in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis. For a novel target like this compound, these computational tools could be invaluable in predicting viable synthetic routes and optimizing reaction conditions.

Once a promising route is identified, ML algorithms could be employed to optimize the reaction conditions. By systematically varying parameters such as solvent, temperature, and catalyst, and feeding the experimental results back into the model, the optimal conditions for the synthesis of this compound could be rapidly determined.

Exploration of Unconventional Reactivity Modes

The unique steric and electronic properties of this compound may give rise to unconventional reactivity. Future research should explore the chemical behavior of this molecule under a variety of conditions to uncover novel transformations.

For example, the sterically hindered nitrogen atom might exhibit unusual nucleophilicity or basicity. The methoxy (B1213986) group at the 3-position could also participate in unexpected rearrangements or eliminations. The application of photoredox catalysis or electrochemistry to this system could unlock new reaction pathways that are not accessible through traditional thermal methods. A systematic study of the reactivity of this compound would not only expand our fundamental understanding of chemical reactivity but could also lead to the discovery of new synthetic methodologies.

Multidisciplinary Approaches Integrating Advanced Characterization and Computational Methods

A comprehensive understanding of the structure and properties of this compound will require a multidisciplinary approach that combines advanced analytical techniques with computational modeling.

Advanced NMR spectroscopy techniques, such as 2D correlation spectroscopy, could be used to unambiguously determine the stereochemistry of the molecule. X-ray crystallography would provide definitive information on its solid-state structure. These experimental data would be complemented by computational studies.

Density functional theory (DFT) calculations could be used to predict the conformational preferences of the pyrrolidine (B122466) ring and to calculate various spectroscopic properties, which can then be compared with experimental data. Molecular dynamics simulations could provide insights into the dynamic behavior of the molecule in solution. This synergistic approach, integrating state-of-the-art experimental and computational methods, will be crucial for a complete characterization of this compound.

Q & A

Q. Basic Research Focus

- NMR : ¹H-NMR (CDCl₃) shows distinct signals for methoxy (δ ~3.3 ppm) and tetramethyl groups (δ 1.07–1.52 ppm). The hydroxyl proton (δ 6.33 ppm) is broad due to hydrogen bonding .

- IR : Peaks at 3220 cm⁻¹ (O–H stretch) and 1370 cm⁻¹ (C–H bending of CH₃) confirm functional groups .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities, with retention times calibrated against standards .

How can computational modeling predict the compound’s reactivity in catalytic systems?

Advanced Research Focus

Density Functional Theory (DFT) studies analyze steric and electronic effects:

- Steric hindrance : The 2,2,4,4-tetramethyl groups create a bulky environment, reducing accessibility for nucleophilic attack.

- Electrostatic potential maps : Highlight electron-rich regions (e.g., methoxy oxygen) for electrophilic substitution .

Software like Gaussian or ORCA can model transition states to optimize catalyst selection (e.g., Pd vs. Cu) for cross-coupling reactions .

How can researchers resolve contradictions in NMR data between synthesis batches?

Advanced Research Focus

Batch inconsistencies often arise from:

- Residual solvents : Use deuterated solvents (e.g., CDCl₃) and ensure complete evaporation under high vacuum .

- Tautomerism : Check for pH-dependent shifts (e.g., protonation of the pyrrolidine nitrogen).

- Dynamic effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening .

Cross-validate with High-Resolution Mass Spectrometry (HRMS) to confirm molecular integrity .

What are the best practices for handling and storing this compound?

Q. Basic Research Focus

- Storage : Under inert gas (N₂/Ar) at –20°C to prevent oxidation. Desiccants (silica gel) mitigate hygroscopicity .

- Safety protocols : Use gloveboxes for air-sensitive steps. PPE (nitrile gloves, goggles) is mandatory due to potential skin irritation .

- Waste disposal : Neutralize with dilute HCl before aqueous disposal, adhering to EPA guidelines .

What strategies enhance enantiomeric purity during synthesis?

Q. Advanced Research Focus

- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts for asymmetric alkylation .

- Chromatographic resolution : Chiral HPLC columns (e.g., Chiralpak IA) separate enantiomers with >99% ee .

- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer .

How do solvent polarity and temperature influence recrystallization efficiency?

Q. Basic Research Focus

- Solvent selection : Pentane (non-polar) yields needle-like crystals, while ethanol (polar) may co-solubilize impurities .

- Cooling rate : Slow cooling (0.5°C/min) from reflux improves crystal size and purity.

- Seeding : Introduce pre-formed crystals to bypass metastable phases .

How does structural modification of the pyrrolidine ring affect biological activity?

Q. Advanced Research Focus

- Methoxy positioning : Para-substitution (vs. meta) enhances binding to cytochrome P450 enzymes, as shown in SAR studies of triazolopyridines .

- Steric bulk : Tetramethyl groups reduce metabolic degradation in hepatocyte assays, increasing plasma half-life .

- Electron-withdrawing groups : Nitro or carbonyl substitutions alter redox potential, relevant to antioxidant studies .

What green chemistry approaches are viable for synthesizing derivatives of this compound?

Q. Advanced Research Focus

- Oxidant selection : Sodium hypochlorite in ethanol achieves oxidative cyclization with 73% yield, avoiding toxic Cr(VI) reagents .

- Solvent-free reactions : Ball-milling with K₂CO₃ reduces waste in cross-coupling steps .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 10 minutes at 150°C) .

How can kinetic studies elucidate reaction mechanisms involving this compound?

Q. Advanced Research Focus

- Rate determination : Monitor Grignard reaction progress via in situ IR (disappearance of N-oxide peak at 1180 cm⁻¹) .

- Isotopic labeling : ¹³C-labeled methoxy groups track regioselectivity in substitution reactions via HSQC NMR .

- Eyring plots : Calculate activation parameters (ΔH‡, ΔS‡) to distinguish between concerted vs. stepwise mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.